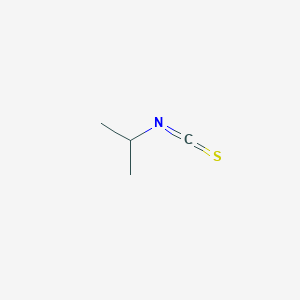

Isopropyl isothiocyanate

Description

Properties

IUPAC Name |

2-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFEIBMZHEWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177045 | |

| Record name | Isopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Penetrating mustard-like aroma | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.955 | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2253-73-8 | |

| Record name | Isopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46561PKP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Isopropyl Isothiocyanate (IITC)

Properties, Synthesis, and Pharmacodynamics

Executive Summary

Isopropyl Isothiocyanate (IITC) is a secondary aliphatic isothiocyanate (ITC) characterized by the functional group –N=C=S attached to an isopropyl moiety. While historically categorized as a flavorant responsible for the pungency in certain Brassicaceae species, IITC has emerged as a potent bioactive scaffold in medicinal chemistry. Its pharmacological value lies in its electrophilicity; it acts as a soft electrophile capable of reversible bioconjugation with cysteine thiols. This property underpins its mechanism as an inducer of the Keap1-Nrf2 cytoprotective pathway and a modulator of TRP ion channels. This guide provides a rigorous examination of IITC’s physicochemical profile, synthetic protocols, and molecular mechanisms.

Molecular Architecture & Physicochemical Profile[1]

The chemical behavior of IITC is dictated by the electron-deficient central carbon of the isothiocyanate group. The isopropyl group provides moderate steric hindrance compared to methyl-ITC, influencing its reaction kinetics with biological nucleophiles.

Table 1: Physicochemical Constants

| Property | Value | Context/Relevance |

| CAS Registry Number | 2253-73-8 | Unique Identifier |

| Molecular Formula | C₄H₇NS | - |

| Molecular Weight | 101.17 g/mol | Low MW facilitates membrane permeability |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |

| Odor | Pungent, mustard-like | Lachrymator; requires fume hood handling |

| Density | 0.948 g/mL (at 25 °C) | Less dense than water |

| Boiling Point | 137–139 °C | Moderate volatility; amenable to GC analysis |

| Refractive Index ( | 1.493 | Purity check parameter |

| Solubility (Water) | Poor (< 1 mg/mL) | Requires organic co-solvents (DMSO, EtOH) for bioassays |

| Solubility (Organic) | Soluble in EtOH, Et₂O, DMSO | - |

| LogP | ~2.15 | Lipophilic; readily crosses plasma membranes |

Synthetic Routes & Extraction Protocols

While IITC can be extracted from enzymatic hydrolysis of glucosinolates (glucoputranjivin), synthetic production is preferred for research purity. The Dithiocarbamate Route is the industry standard, avoiding the use of highly toxic thiophosgene.

Protocol: Dithiocarbamate-Desulfurization Synthesis

Rationale: This method generates the dithiocarbamate salt in situ via nucleophilic attack of the amine on carbon disulfide, followed by oxidative desulfurization to yield the isothiocyanate.[1]

Reagents:

-

Isopropylamine (1.0 eq)

-

Carbon Disulfide (CS₂, 1.2 eq)

-

Triethylamine (TEA, 1.0 eq) or NaOH

-

Desulfurizing Agent: Tosyl Chloride (TsCl) or Hydrogen Peroxide (H₂O₂)

-

Solvent: Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Salt Formation (Exothermic Control):

-

Dissolve isopropylamine and TEA in DCM.

-

Cool the reaction vessel to 0°C in an ice bath. Causality: The reaction with CS₂ is exothermic; cooling prevents volatilization of the amine and side reactions.

-

Add CS₂ dropwise over 30 minutes.

-

Stir for 2 hours at room temperature to ensure complete formation of the triethylammonium isopropyldithiocarbamate intermediate.

-

-

Desulfurization (The "Trigger"):

-

Workup & Purification:

-

Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.

-

Dry over anhydrous Na₂SO₄.[6]

-

Purification: Distillation is preferred over column chromatography due to the volatility of IITC. Collect fractions boiling at 137–139°C.

-

Visualization: Synthetic Pathway

Caption: The dithiocarbamate route avoids thiophosgene, utilizing CS₂ and a desulfurizing agent to generate IITC.

Chemical Reactivity: The Electrophilic Trigger

The biological activity of IITC is defined by the electrophilicity of the central carbon atom in the –N=C=S group.

-

Thiocarbamoylation: The primary reaction in physiological conditions is the reversible addition of thiols (R-SH) to the ITC carbon, forming a dithiocarbamate adduct.

-

Reaction:R-N=C=S + R'-SH ⇌ R-NH-C(=S)-S-R'

-

Kinetics: The reaction is second-order (first-order w.r.t both ITC and thiol). The reaction rate increases with pH (as the thiolate anion R-S⁻ is the active nucleophile).

-

-

Selectivity: IITC reacts preferentially with cysteine residues over amines (lysine) at physiological pH due to the "soft" character of the sulfur electrophile matching the "soft" thiolate nucleophile.

Biological Mechanism of Action[3][8][13]

The Keap1-Nrf2 Pathway (Chemoprevention)

IITC acts as an indirect antioxidant. It does not scavenge free radicals directly but triggers the host's own defense systems.

-

Sensing: Under basal conditions, the transcription factor Nrf2 is bound to Keap1, an E3 ubiquitin ligase adaptor, which targets Nrf2 for proteasomal degradation.

-

Modification: IITC enters the cell and alkylates specific cysteine sensors on Keap1 (primarily C151, C273, or C288).

-

Conformational Change: This alkylation alters Keap1's conformation, preventing it from ubiquitinating Nrf2.

-

Nuclear Translocation: Stabilized Nrf2 accumulates and translocates to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) in DNA, upregulating cytoprotective genes like HMOX1 (Heme Oxygenase-1) and NQO1.[7]

TRP Channel Modulation

IITC is a potent agonist of Transient Receptor Potential (TRP) channels, specifically TRPA1 (the "wasabi receptor") and TRPM8 . This interaction is responsible for the sensory pungency and potential analgesic effects. The mechanism involves covalent modification of N-terminal cysteines on the channel protein.

Visualization: Nrf2 Activation Pathway

Caption: IITC modifies Keap1 thiols, liberating Nrf2 to induce antioxidant gene expression in the nucleus.[8][9][7]

Metabolism & Pharmacokinetics

Understanding the metabolic fate of IITC is crucial for interpreting in vivo efficacy and toxicity. ITCs are metabolized via the Mercapturic Acid Pathway .

-

Conjugation: Upon entry into the cell, IITC is rapidly conjugated with Glutathione (GSH) by Glutathione S-Transferases (GSTs).

-

Efflux: The GSH-conjugate is transported out of the cell (e.g., via MRP transporters).

-

Degradation:

-

-Glutamyltranspeptidase (

-

Cysteinylglycinase removes the glycine.

-

-Glutamyltranspeptidase (

-

Acetylation: The remaining cysteine conjugate is N-acetylated in the liver/kidney by N-acetyltransferase (NAT).

-

Excretion: The final product, N-acetyl-S-(N-isopropylthiocarbamoyl)-L-cysteine (Mercapturic Acid), is excreted in urine.[8]

Note: This pathway depletes cellular GSH levels, which can temporarily induce oxidative stress—a hormetic effect that further stimulates the Nrf2 response.

Visualization: Mercapturic Acid Pathway

Caption: Stepwise enzymatic degradation of IITC to its water-soluble urinary metabolite.

Safety & Handling

IITC is a potent alkylating agent and lachrymator.

-

Hazards: Causes severe skin burns and eye damage (H314).[10] Flammable liquid and vapor (H226).[10]

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis.

-

Handling: Always use a chemical fume hood. Double-gloving (Nitrile) is recommended as ITCs can permeate standard latex.

-

Decontamination: Spills should be treated with an amine solution (e.g., dilute ammonia or Tris buffer) to quench the electrophile before cleaning.

References

-

Chem-Impex International. (n.d.). This compound - Properties and Applications. Retrieved from

-

FooDB. (2010). This compound Chemical Profile. Retrieved from

-

Sigma-Aldrich. (n.d.).[11] this compound Product Specification. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75263: this compound. Retrieved from

-

Vermeulen, M., et al. (2003). Synthesis of isothiocyanate-derived mercapturic acids. European Journal of Medicinal Chemistry. Retrieved from

-

Miyoshi, N., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Retrieved from

-

Satoh, T., et al. (2006). Kinetics of the Reaction of Isocyanates with Thiols. ResearchGate. Retrieved from

-

University of Utah. (n.d.). Isothiocyanates as NRF2 Upregulators. Office of Undergraduate Research. Retrieved from (Generalized link based on snippet context)

Sources

- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Showing Compound this compound (FDB009653) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C4H7NS | CID 75263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isopropylisothiocyanat 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Biological Activity of Isopropyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Isopropyl isothiocyanate (IPITC) is a naturally occurring organosulfur compound found in a variety of cruciferous vegetables. As a member of the isothiocyanate (ITC) family, IPITC has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of IPITC's mechanisms of action, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the key signaling pathways modulated by IPITC, present relevant in vitro and in vivo data, and provide detailed experimental protocols for researchers seeking to investigate its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of oncology, immunology, and infectious diseases.

Introduction: The Therapeutic Potential of Isothiocyanates

Isothiocyanates (ITCs) are a class of phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] For decades, epidemiological studies have suggested a strong inverse correlation between the consumption of these vegetables and the incidence of various chronic diseases, particularly cancer.[3][4] This has led to intensive research into the bioactive compounds responsible for these protective effects, with ITCs emerging as key players.

While several ITCs, such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), have been extensively studied, this compound (IPITC) represents a promising yet less explored member of this family. This guide aims to consolidate the existing knowledge on IPITC and provide a framework for its further investigation as a potential therapeutic agent.

Anticancer Activity of this compound

The anticancer properties of ITCs are a major focus of research.[5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models.[3][4] The mechanisms underlying these effects are multifaceted and involve the modulation of key cellular processes.

Induction of Apoptosis

A primary mechanism by which ITCs exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6] While specific studies on IPITC's apoptotic mechanisms are limited, research on other ITCs provides a strong basis for its potential actions. ITCs have been shown to trigger apoptosis by:

-

Disrupting Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors like cytochrome c.[4]

-

Activating Caspase Cascades: ITCs can activate key executioner caspases, such as caspase-3 and caspase-8, which are central to the apoptotic process.[6]

Cell Cycle Arrest

ITCs can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[7] This prevents cancer cells from dividing and propagating.

Data on Anticancer Activity

While extensive quantitative data for IPITC is still emerging, preliminary studies have shown its cytotoxic properties against human breast cancer cells.[1] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in assessing its anticancer potential. For comparison, the IC50 values for other well-studied ITCs against various cancer cell lines are presented in the table below.

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Sulforaphane | MDA-MB-231 (Breast) | ~20 | [8] |

| Phenethyl Isothiocyanate | A549 (Lung) | 10 | [5] |

| Benzyl Isothiocyanate | PC-3 (Prostate) | 5 | [3] |

Further research is needed to establish a comprehensive profile of IPITC's IC50 values across a range of cancer cell lines.

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of IPITC in culture medium. Remove the old medium from the wells and add 100 µL of the IPITC solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of IPITC that inhibits cell growth by 50%.

Anti-inflammatory Properties of this compound

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disease. ITCs have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[9][10]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Once in the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[11]

ITCs have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cancer Preventive Isothiocyanates Induce Selective Degradation of Cellular α- and β-Tubulins by Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of isothiocyanate derivant targeting AGPS by computer-aid drug design on proliferation of glioma and hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo [mdpi.com]

- 11. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Isopropyl Isothiocyanate: A Technical Guide

Introduction: The Isothiocyanate Moiety - A Cornerstone of Natural Product Chemistry and Drug Discovery

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R–N=C=S functional group. These molecules are renowned for their pungent aroma and flavor, most notably associated with cruciferous vegetables like mustard, wasabi, and broccoli.[1] Beyond their sensory characteristics, ITCs have garnered significant attention from the scientific community for their diverse biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This has positioned them as valuable scaffolds and pharmacophores in the realm of drug discovery and development.[4][5] This in-depth guide focuses on a specific member of this family: isopropyl isothiocyanate (IPITC). We will delve into its historical discovery, the evolution of its chemical synthesis, its detailed physicochemical characterization, and its burgeoning applications in the pharmaceutical and agrochemical industries. Our exploration is tailored for researchers, scientists, and drug development professionals, providing not only established knowledge but also the underlying scientific principles that govern its synthesis and function.

Chapter 1: The Genesis of this compound - From Early Synthesis to Natural Discovery

The history of this compound is a fascinating narrative that predates its discovery in nature. It was known for decades as a synthetic product before its isolation from a natural source.[6] While the exact first synthesis is not definitively documented in readily available literature, a 1965 publication indicates it was "long known as a synthetic product," citing a paper by Otto and von Gruber in Justus Liebigs Annalen der Chemie from 1867. This places its chemical synthesis in the era of pioneering organic chemists like August Wilhelm von Hofmann, who was instrumental in elucidating the chemistry of isocyanates and isothiocyanates.[7]

The first documented isolation of this compound from a natural source was accomplished by Puntambekar, who obtained it from the seeds of the Indian tree Putranjiva roxburghii Wall.[6] This discovery was a significant milestone, as it bridged the gap between synthetic chemistry and the natural world for this particular isothiocyanate.

Chapter 2: The Art and Science of Synthesis: A Historical and Mechanistic Perspective

The synthesis of isothiocyanates has been a subject of extensive research for over a century, with methodologies evolving from hazardous classical approaches to more refined and sustainable modern techniques.[2]

The Classical Approach: The Hofmann Mustard Oil Reaction and the Use of Thiophosgene

The early syntheses of isothiocyanates were heavily influenced by the work of A.W. von Hofmann. The "Hofmann mustard oil reaction" traditionally involved the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which was then treated with a heavy metal salt (like mercuric chloride) to induce the elimination of hydrogen sulfide and the metal sulfide, yielding the isothiocyanate.

A more direct, albeit hazardous, method that became prevalent was the use of thiophosgene (CSCl₂).[6] This highly reactive and toxic reagent readily reacts with primary amines to produce the corresponding isothiocyanate and two equivalents of hydrogen chloride.

Experimental Protocol: Classical Synthesis via Thiophosgene (Illustrative)

WARNING: Thiophosgene is extremely toxic and volatile. This protocol is for historical and illustrative purposes and should only be performed by highly trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A solution of isopropylamine in an inert solvent (e.g., dichloromethane) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a stirrer. The reaction is typically cooled in an ice bath.

-

Addition of Thiophosgene: A solution of thiophosgene in the same solvent is added dropwise to the amine solution with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.

-

Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and acidic byproducts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Causality of Experimental Choices: The use of an inert solvent is crucial to prevent side reactions. Cooling the reaction is necessary to control the exothermicity and prevent the formation of unwanted byproducts. The aqueous workup is essential to remove the highly corrosive HCl generated during the reaction.

Modern Synthetic Strategies: The Dithiocarbamate Route

Modern synthetic approaches largely avoid the use of thiophosgene due to its toxicity. The most common and versatile method involves the formation of a dithiocarbamate salt, followed by desulfurization with a variety of reagents.[2][8]

This two-step, one-pot process is favored for its operational simplicity, milder reaction conditions, and the use of less hazardous reagents.[9]

Experimental Protocol: Modern Synthesis via Dithiocarbamate Intermediate

-

Formation of Dithiocarbamate Salt: Isopropylamine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., dichloromethane or an aqueous system) to form the corresponding dithiocarbamate salt in situ.[7]

-

Desulfurization: A desulfurizing agent is then added to the reaction mixture. A wide range of reagents can be used, including cyanuric chloride, tosyl chloride, or even oxidizing agents like iodine.[8][9] The choice of reagent can influence the reaction conditions and yield.

-

Reaction and Workup: The reaction is stirred at a specified temperature (often room temperature or slightly elevated) until the reaction is complete (monitored by techniques like TLC or GC). The workup typically involves washing the reaction mixture with water and brine, followed by drying of the organic layer.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography on silica gel or by distillation.[10]

Causality of Experimental Choices: The choice of base is critical for the efficient formation of the dithiocarbamate salt.[7] The desulfurizing agent is chosen based on its reactivity, cost, and the desired reaction conditions. For example, cyanuric chloride is an economical and effective choice for many applications.[7] The purification method depends on the scale of the reaction and the purity requirements of the final product.

Caption: Comparison of classical and modern synthetic routes to this compound.

Chapter 3: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its identification, purification, and application in research and development.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, mustard-like odor.[11][12] It is sparingly soluble in water but readily soluble in organic solvents.[12]

| Property | Value | Source |

| Molecular Formula | C₄H₇NS | [11] |

| Molecular Weight | 101.17 g/mol | [11] |

| CAS Number | 2253-73-8 | [11] |

| Boiling Point | 137-139 °C | [11] |

| Density | 0.948 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.493 | [11] |

Spectroscopic Data and Interpretation

The IR spectrum of this compound is dominated by a very strong and characteristic absorption band corresponding to the asymmetric stretch of the -N=C=S group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (sp³ C-H in isopropyl group) |

| ~2100 | Very Strong, Broad | -N=C=S asymmetric stretch |

| ~1460 & ~1370 | Medium | C-H bend (isopropyl group) |

Interpretation: The most diagnostic peak in the IR spectrum is the intense absorption around 2100 cm⁻¹, which is a hallmark of the isothiocyanate functional group.[11] The presence of absorptions in the 2970 cm⁻¹ region and the characteristic bending vibrations around 1460 and 1370 cm⁻¹ confirm the presence of the isopropyl alkyl group.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ | |

| ~3.8 | Septet | 1H | -CH (CH₃)₂ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~23 | -CH(C H₃)₂ | |

| ~50 | -C H(CH₃)₂ | |

| ~128 | -N=C =S |

Interpretation: The ¹H NMR spectrum shows a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic pattern for an isopropyl group. The downfield shift of the methine proton is due to the deshielding effect of the adjacent nitrogen atom. The ¹³C NMR spectrum shows three distinct signals corresponding to the methyl, methine, and isothiocyanate carbons.

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity | Proposed Fragment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M - CH₃]⁺ |

| 59 | Strong | [CH₃NCS]⁺ or [NCSH]⁺ |

| 43 | Very Strong (Base Peak) | [CH(CH₃)₂]⁺ (Isopropyl cation) |

| 41 | Strong | [C₃H₅]⁺ |

Interpretation: The molecular ion peak is observed at m/z 101. The base peak at m/z 43 corresponds to the stable isopropyl cation, formed by the cleavage of the C-N bond.[13][14] This is a very common fragmentation pathway for compounds containing an isopropyl group. The peak at m/z 59 is also characteristic of many isothiocyanates.[15]

Caption: Proposed major fragmentation pathways of this compound in MS.

Chapter 4: Biological Activity and Applications

This compound, like many of its chemical relatives, exhibits a range of biological activities that are of significant interest to the pharmaceutical and agrochemical industries.

Antimicrobial and Agrochemical Potential

Isothiocyanates are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[16] This has led to their investigation as natural food preservatives and as biofumigants in agriculture to control soil-borne pathogens.[11] The antimicrobial mechanism of isothiocyanates is believed to involve the disruption of cellular membranes and the denaturation of essential proteins in microorganisms. While specific MIC (Minimum Inhibitory Concentration) values for this compound against a wide range of pathogens are not extensively documented in readily available literature, studies on other aliphatic isothiocyanates have shown potent activity.[10][17]

Pharmaceutical and Drug Development Relevance

The isothiocyanate moiety is a recognized pharmacophore in drug design, and its derivatives have been explored for various therapeutic applications.[1]

Recent studies have demonstrated that this compound exhibits potent anti-platelet and anti-thrombotic activity. In one study, doses of 30 and 40 mg/kg were shown to be effective.[8] This suggests potential applications in the development of novel therapies for cardiovascular diseases.

Many isothiocyanates have been shown to possess significant anticancer activity, and they are thought to exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[3][12] While specific IC50 values for this compound against various cancer cell lines are not widely reported, the isothiocyanate class as a whole is a promising area of cancer research. The development of H₂S-donating derivatives of NSAIDs using the isothiocyanate scaffold is an active area of research to mitigate the gastrointestinal side effects of traditional NSAIDs.[4][18]

Conclusion

This compound, a molecule with a rich history spanning from early synthetic organic chemistry to its discovery in the natural world, continues to be a compound of significant scientific interest. Its versatile synthesis, well-defined physicochemical properties, and diverse biological activities make it a valuable tool for researchers in both academia and industry. As our understanding of the therapeutic potential of isothiocyanates deepens, this compound and its derivatives are poised to play an increasingly important role in the development of new pharmaceuticals and agrochemicals. This guide has aimed to provide a comprehensive and technically detailed overview to support and inspire further research into this fascinating molecule.

References

-

Long known as a synthetic product (I), this compound was first isolated from natural sources by Puntambekar (2) who o. (n.d.). Retrieved January 30, 2026, from [Link]

-

Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. (2022). PubMed. Retrieved January 30, 2026, from [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(8), 1746–1752. [Link]

-

Kala, C., et al. (2022). Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. Molecules, 27(9), 2770. [Link]

-

Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Dufour, V., et al. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt 2), 229–243. [Link]

-

HathiTrust Digital Library. (n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. Retrieved January 30, 2026, from [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

Stephen, D. W., et al. (2017). Desulfurization of Isothiocyanates by a Divalent Germanium Amide. Dalton Transactions, 46(10), 3073-3412. [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

Kjaer, A., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Redalyc. (n.d.). 181676182021.pdf. Retrieved January 30, 2026, from [Link]

-

Dias, C., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(10), 19552-19561. [Link]

-

Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved January 30, 2026, from [Link]

-

Wikisource. (n.d.). Annalen der Chemie. Retrieved January 30, 2026, from [Link]

-

Windels, E., et al. (2021). QSAR-based physicochemical properties of isothiocyanate antimicrobials against gram-negative and gram-positive bacteria. Food Chemistry, 339, 127847. [Link]

-

RSC Medicinal Chemistry. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved January 30, 2026, from [Link]

-

MDPI. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved January 30, 2026, from [Link]

-

MDPI. (n.d.). Evaluation of In Vitro Antimicrobial Activity of Bioactive Compounds and the Effect of Allyl-Isothiocyanate on Chicken Meat Quality under Refrigerated Conditions. Retrieved January 30, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 30, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram. Retrieved January 30, 2026, from [Link]

-

MDPI. (n.d.). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved January 30, 2026, from [Link]

-

PubMed. (n.d.). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Retrieved January 30, 2026, from [Link]

-

Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]

-

PubMed. (n.d.). In Silico Drug-designing Studies on Sulforaphane Analogues: Pharmacophore Mapping, Molecular Docking and QSAR Modeling. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved January 30, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved January 30, 2026, from [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved January 30, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of isothiocyanate derivant targeting AGPS by computer-aid drug design on proliferation of glioma and hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Drug-designing Studies on Sulforaphane Analogues: Pharmacophore Mapping, Molecular Docking and QSAR Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of isothiocyanate-derived mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. catalog.hathitrust.org [catalog.hathitrust.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. whitman.edu [whitman.edu]

- 15. scispace.com [scispace.com]

- 16. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl Isothiocyanate: Technical Safety, Handling, and Application Guide

Executive Summary

Isopropyl isothiocyanate (IITC; CAS 2253-73-8) is a potent electrophilic compound utilized primarily as a synthetic intermediate in organic chemistry and a pharmacological probe for the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1] While invaluable for investigating nociception and inflammatory pain pathways, IITC presents significant safety challenges, including severe lachrymatory effects, skin sensitization, and flammability. This guide provides a self-validating framework for the safe handling, storage, and experimental application of IITC, synthesizing physicochemical data with field-proven safety protocols.

Part 1: Physicochemical Profile & Hazard Identification

Understanding the physical properties of IITC is the first line of defense. Its high volatility and lipophilicity drive its biological activity and its ability to penetrate standard laboratory PPE.

Table 1: Physicochemical Properties & Hazard Metrics

| Property | Value | Operational Implication |

| CAS Number | 2253-73-8 | Unique identifier for inventory/waste tracking. |

| Molecular Formula | C₄H₇NS | Low molecular weight facilitates rapid volatilization. |

| Boiling Point | ~137–139 °C | Moderate BP, but significant vapor pressure at RT. |

| Flash Point | ~40 °C (104 °F) | Flammable. Ground all glassware; use spark-proof tools. |

| Density | 0.948 g/mL | Lighter than water; will float during aqueous extraction. |

| Solubility | Low (Water), High (Organics) | Persists in lipid bilayers; requires organic solvents for cleanup. |

| Odor Threshold | Extremely Low | Lachrymator. Detectable before toxic limits; induces tearing immediately. |

| Reactivity | Electrophilic | Reacts aggressively with nucleophiles (amines, thiols, hydroxyls). |

Core Hazards

-

Lachrymator: Exposure to vapors causes immediate, severe irritation of the eyes and mucous membranes.

-

Skin Sensitizer: Direct contact can cause allergic contact dermatitis and chemical burns.

-

Respiratory Irritant: Inhalation triggers coughing, wheezing, and potential pulmonary edema at high concentrations.

Part 2: Engineering Controls & PPE Strategy[2]

Standard laboratory nitrile gloves provide insufficient protection against isothiocyanates due to rapid permeation. A tiered PPE strategy is required.[2][3]

Glove Selection Logic

-

Primary Barrier (Splash Protection): Silver Shield / 4H (Laminate) gloves are the gold standard for isothiocyanates, offering >4 hours of breakthrough time.

-

Secondary Barrier (Dexterity): If laminate gloves are too cumbersome for delicate tasks, use Double-Gloved Nitrile (minimum 5 mil thickness each). Change the outer pair immediately upon any splash or every 15 minutes of active handling.

-

Note: Do not rely on latex; it offers negligible resistance to organic isothiocyanates.

-

Ventilation Requirements

-

Mandatory: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Prohibited: Never handle IITC on an open benchtop. The lachrymatory effect will contaminate the entire laboratory air volume within minutes.

Part 3: Operational Handling & Synthesis Protocols

This workflow minimizes exposure risk by containing the agent from storage to deactivation.

Handling Workflow Diagram

Step-by-Step Protocol

-

Preparation:

-

Equilibrate the IITC container to room temperature inside the fume hood to prevent condensation (IITC is moisture sensitive).

-

Prepare a Quenching Bath nearby: A solution of 5% aqueous ammonia or saturated sodium bicarbonate with 1M Tris-HCl. This provides nucleophiles to scavenge spilled IITC.

-

-

Transfer:

-

Use positive-displacement pipettes or glass syringes with Luer-lock needles. Avoid plastic syringes if possible, as swelling can occur.

-

Keep the receiving vessel closed or under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

-

-

Reaction/Application:

-

For synthesis: Add IITC dropwise to the reaction mixture containing the nucleophile (e.g., amine) at controlled temperatures.

-

For biological assay: Dilute immediately into DMSO stock solutions. Keep DMSO stocks sealed; IITC is volatile even in solution.

-

-

Decontamination (Self-Validating):

-

Rinse all glassware with the Quenching Bath solution before removing it from the hood.

-

Validation: No lachrymatory odor should be detectable after the rinse.

-

Part 4: Biological Applications (TRPA1 Mechanism)[1]

IITC is a specific agonist for the TRPA1 channel, a sensor for noxious chemical stimuli. Understanding this mechanism explains why it causes pain and inflammation.

Mechanism of Action

IITC activates TRPA1 not by "lock-and-key" binding, but by covalent modification . The electrophilic carbon of the isothiocyanate group (-N=C=S) attacks specific cysteine residues (e.g., Cys621, Cys641, Cys665 in human TRPA1) on the channel's cytoplasmic N-terminus.

Signaling Pathway Diagram

Part 5: Emergency Response & Decontamination

Spill Response

-

Evacuate: Immediate area evacuation if the spill is outside the hood (>5 mL).

-

Isolate: Close lab doors to prevent vapor migration.

-

PPE: Don Silver Shield gloves and a NIOSH-approved respirator with Organic Vapor cartridges before re-entry.

-

Absorb: Cover liquid with vermiculite, sand, or commercial spill pads.

-

Neutralize: Treat the absorbent with a mild ammonia solution or sodium carbonate to convert the IITC to a non-volatile thiourea derivative. Do NOT use bleach (risk of toxic chloramine gas).

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes. Seek medical attention; corneal damage is possible.

-

Skin Contact: Wash with soap and water. Do not use alcohol (enhances absorption).

-

Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary symptoms.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75263, this compound. Retrieved from [Link]

-

Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of Isopropyl Isothiocyanate (IITC)

Executive Summary

Isopropyl Isothiocyanate (IITC) (CAS: 2253-73-8) is a volatile organosulfur compound derived from the enzymatic hydrolysis of glucosinolates.[1] It is widely recognized for its pungent aroma and potential chemopreventive properties.[1][2]

This technical guide provides a definitive reference for the spectroscopic identification of IITC. Unlike simple alkyl halides, the isothiocyanate moiety (

Spectroscopic Data Summary

A. Nuclear Magnetic Resonance (NMR)

Solvent:

NMR Data (300-500 MHz)

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Note |

| 3.84 | Septet | 1H | Deshielded by electronegative N | ||

| 1.19 - 1.22 | Doublet | 6H | Geminal dimethyl group |

NMR Data (75-125 MHz)

| Chemical Shift ( | Carbon Type | Assignment | Diagnostic Note |

| 130.0 - 140.0 | Quaternary ( | Critical: Often broad or "silent" due to relaxation dynamics (see Section 2).[2] | |

| 53.3 | Methine ( | Alpha carbon, deshielded.[1][2] | |

| 23.5 | Methyl ( | Typical alkyl region.[1][2] |

B. Infrared Spectroscopy (FT-IR)

Phase: Liquid Film (Neat) or Gas Phase[1][2]

| Wavenumber ( | Intensity | Vibrational Mode | Interpretation |

| 2050 - 2200 | Very Strong, Broad | The diagnostic "fingerprint" of isothiocyanates.[1][2] Often appears as a split or complex broad band.[1][2] | |

| 2960 - 2980 | Medium | Aliphatic | |

| 1380 - 1460 | Medium | Methyl group deformation (umbrella mode).[2] |

C. Mass Spectrometry (EI-MS, 70 eV)

Molecular Weight: 101.17 g/mol

| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Fragmentation Pathway |

| 101 | High (Base Peak*) | Molecular ion.[2] Remarkably stable for lower alkyl ITCs. | |

| 86 | Medium | Loss of methyl radical ( | |

| 43 | High | Isopropyl cation formed by cleavage of the | |

| 41 | High | Allyl cation (via hydrogen rearrangement/elimination).[1][2] |

*Note: Depending on source conditions, m/z 101 or m/z 43 may appear as the base peak.[1] NIST data often cites 101 as the top peak for this specific congener.[1]

Technical Interpretation & Expert Insights

The "Silent" Carbon in NMR

Researchers often fail to identify the isothiocyanate carbon (

-

Mechanism: The carbon atom in the

group possesses efficient relaxation pathways and significant chemical shift anisotropy (CSA).[1] Furthermore, rapid exchange dynamics and quadrupolar broadening from the adjacent -

Protocol Advice: To visualize this peak, use a higher concentration, increase the relaxation delay (

), and acquire more scans (typically

IR as the Primary Screen

While NMR provides connectivity, FT-IR is the fastest validation tool for IITC.[1] The cumulated double bond system (

-

Caution: This region overlaps with azides (

) and nitriles (

MS Fragmentation Logic

The fragmentation of IITC is driven by the stability of the isopropyl cation and the strength of the NCS group.[1]

-

Pathway 1 (Alpha Cleavage): The molecular ion (m/z 101) loses a methyl group to form a stabilized cation at m/z 86.[1]

-

Pathway 2 (Heterolytic Cleavage): The

bond breaks to release the stable isopropyl cation (m/z 43) and the NCS radical.[1]

Figure 1: Electron Impact (EI) fragmentation pathway for this compound.[3]

Experimental Protocol: Synthesis & Analysis Workflow

For researchers requiring an authentic standard, the Dithiocarbamate Method is the most robust synthesis route, avoiding the use of highly toxic thiophosgene.[1]

Reagents

-

Isopropylamine (1.0 eq)

-

Carbon Disulfide (

) (1.2 eq) -

Triethylamine (

) (1.2 eq) -

Tosyl Chloride (

) (1.1 eq) or DCC (Dicyclohexylcarbodiimide)

Step-by-Step Methodology

-

Dithiocarbamate Formation: Dissolve isopropylamine and triethylamine in THF at

. Add -

Desulfurization: Add Tosyl Chloride (solid) portion-wise to the reaction mixture. This activates the dithiocarbamate, promoting the elimination of elemental sulfur/sulfate to form the isothiocyanate.[1]

-

Workup: Filter off the solid byproducts (triethylamine hydrochloride/tosylate).[1][2] Concentrate the filtrate.

-

Purification: Distill the residue under reduced pressure. IITC is a volatile liquid; avoid high vacuum to prevent loss of product into the pump trap.[1]

-

Validation: Analyze the distillate immediately by IR. Look for the appearance of the

peak and the disappearance of

Figure 2: One-pot synthesis workflow for this compound via dithiocarbamate intermediate.

References

-

NIST Chemistry WebBook. this compound - Mass Spectrum (Electron Ionization).[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link]

-

PubChem. this compound (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link]

-

Glaser, R. et al. (2015).[1][2] Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry.[1][2][5] (Discusses the broadening mechanism of the NCS carbon). Available at: [Link]

-

SDBS. Spectral Database for Organic Compounds.[1][2] (General reference for standard alkyl isothiocyanate IR/NMR ranges). Available at: [Link]

Sources

Computational Characterization of Isopropyl Isothiocyanate (IITC): From Quantum Mechanics to Bioactivity

Executive Summary

Isopropyl isothiocyanate (IITC) is a lipophilic phytochemical with significant electrophilic potential, primarily recognized for its role in the Nrf2-Keap1 signaling pathway. Unlike its unsaturated analog allyl isothiocyanate (AITC), IITC possesses a saturated isopropyl group, which alters its inductive effects and steric profile.

This guide provides a rigorous computational framework for modeling IITC using Density Functional Theory (DFT). It moves beyond basic geometry optimization to focus on reactivity descriptors —the quantum mechanical values that predict how IITC covalently modifies cysteine residues in biological targets.

Computational Strategy & Methodology

The "Gold Standard" Model

For small organic electrophiles like IITC (C

-

Method: DFT (Density Functional Theory)[1][2][3][4][5][6][7]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (if dispersion forces in docking simulations are required).

-

Basis Set: 6-311++G(d,p) .[5] The diffuse functions (++) are critical for describing the electron-rich sulfur and nitrogen atoms and the lone pairs involved in the isothiocyanate (

) resonance. -

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be run in both Gas Phase (for baseline) and Water (

) to mimic the biological cytosol.

Workflow Diagram

The following diagram outlines the logical flow from structure generation to biological prediction.

Figure 1: Computational workflow for validating IITC structure and reactivity.

Structural & Vibrational Analysis

Geometry Optimization Protocol

The isothiocyanate moiety (

Key Parameters to Monitor:

| Parameter | Description | Expected Value (DFT) | Experimental (Gas Phase)* |

|---|---|---|---|

| Bond Length (N=C) | Double bond character | 1.19 - 1.21 Å | ~1.20 Å |

| Bond Length (C=S) | Double bond character | 1.56 - 1.58 Å | ~1.57 Å |

| Angle (C-N=C) | Isopropyl-Nitrogen linkage | 140° - 150° | ~144° |

| Angle (N=C=S) | Linearity of ITC group | 170° - 179° | ~176° (Quasi-linear) |

Experimental values based on electron diffraction studies of similar alkyl isothiocyanates [1].

Vibrational Spectroscopy (IR/Raman)

To validate your calculated structure, compare the generated frequency spectrum against experimental FTIR data.

-

The Diagnostic Peak: The asymmetric stretching vibration of the

group. -

Expected Frequency:

. -

Scaling Factor: DFT frequencies are typically overestimated (harmonic approximation). Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.967 for comparison with experimental spectra.

Electronic Properties & Reactivity Descriptors

This is the most critical section for drug development. The biological activity of IITC depends on its ability to accept electrons from nucleophiles (like the thiol group of Cysteine-151 on Keap1).

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the Sulfur atom. Represents the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the central Carbon of the

group. This is the target for nucleophilic attack.

Analysis: A lower LUMO energy indicates a "softer," more reactive electrophile.

Calculating Reactivity Indices

Using Koopmans' theorem, we derive global reactivity descriptors from the HOMO and LUMO energies (

Table: Formulas for Reactivity Descriptors

| Descriptor | Symbol | Formula | Biological Significance |

|---|

| Chemical Potential |

Molecular Electrostatic Potential (MEP)

You must generate an MEP surface map.

-

Visual Cue: Look for the Positive Potential (Blue) region.

-

Location: It should be concentrated on the central Carbon atom of the ITC group.

-

Validation: If the blue region is blocked by the isopropyl group (steric hindrance), the reactivity will be lower than that of methyl isothiocyanate.

Biological Interaction Modeling (The "Why")

The ultimate goal of calculating IITC properties is to predict its interaction with the Keap1-Nrf2 pathway. The mechanism is a Michael-type addition (or thiocarbamoylation) where a cysteine thiolate attacks the ITC carbon.

The Reaction Pathway Diagram

The following Graphviz diagram illustrates the electronic logic of the drug-target interaction.

Figure 2: Mechanism of IITC covalent binding to Keap1 cysteine residues.

Protocol for Interaction Energy

To quantify this interaction without running a full MD simulation:

-

Model the Target: Use a methanethiol (

) molecule to represent the cysteine side chain. -

Transition State Search: Perform a Opt+Freq calculation (Berny algorithm) for the transition state of IITC + Methanethiol.

-

Activation Energy (

): Calculate the energy difference between the isolated reactants and the Transition State.-

Lower

implies faster kinetics and higher potency.

-

References

-

Cradock, S., Sullivan, J. F., & Durig, J. R. (1986). Electron diffraction investigation of the molecular structures of isopropyl isocyanate and this compound. Journal of Molecular Structure, 140(3-4), 199-207.

-

Sun, N., et al. (2012).[9] A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[9] Beilstein Journal of Organic Chemistry, 8, 61–70.[9]

-

Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924.

- Gaussian 16 Rev. C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

Sources

- 1. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. イソプロピルイソチオシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: In Silico Modeling of Isopropyl Isothiocyanate (IITC) Interactions

This guide outlines a high-fidelity computational framework for modeling the interactions of Isopropyl Isothiocyanate (IITC). It moves beyond standard non-covalent docking to address the specific electrophilic nature of the isothiocyanate pharmacophore.

Executive Summary

This compound (IITC) is a bioactive organosulfur compound characterized by a highly electrophilic central carbon within the isothiocyanate group (–N=C=S). Unlike reversible drug-receptor interactions, IITC primarily functions through covalent modification of nucleophilic cysteine residues on target proteins.

This guide provides a validated in silico workflow for modeling these irreversible interactions. It focuses on two primary biological targets: TRPA1 (nociception/sensory transduction) and Keap1 (oxidative stress response). The methodology integrates covalent molecular docking, molecular dynamics (MD) simulations, and reactivity-based ADMET profiling.

Molecular Architecture & Reactivity Profile

The Electrophilic Warhead

The biological activity of IITC is dictated by the dipole moment of the –N=C=S moiety. The central carbon is electron-deficient, making it susceptible to nucleophilic attack by thiolate anions (

-

Reaction Type: Michael-type addition (Thiocarbamoylation).

-

Mechanism: The sulfur of the protein cysteine attacks the central carbon of IITC, forming a stable dithiocarbamate adduct.

-

Implication for Modeling: Standard rigid-receptor docking will fail. Protocols must account for bond formation and side-chain flexibility.

Target Selection Strategy

Two targets are prioritized based on experimental validation of the isothiocyanate class.

| Target Protein | Function | PDB ID | Key Reactive Residues | Mechanism |

| TRPA1 | Ion Channel (Pain/Cough) | 3J9P (EM) | Cys621, Cys641, Cys665 | Covalent Agonism (Channel Opening) |

| Keap1 | Nrf2 Repressor | 4L7B (X-ray) | Cys151, Cys273, Cys288 | PPI Inhibition (Nrf2 Release) |

| TRPV1 | Ion Channel (Heat/Pain) | 5IRZ (EM) | S513 (Non-covalent)* | Allosteric Modulation |

> Note: While TRPA1 and Keap1 involve covalent modification, recent evidence suggests IITC may interact with TRPV1 via reversible hydrogen bonding at the capsaicin binding site (S513), requiring a different docking approach [1].

Workflow 1: Covalent Molecular Docking

Objective: Predict the binding pose and energy of the covalent adduct formed between IITC and the target cysteine.

Protocol Design

This protocol uses a "Linker-Based" or "Reactive-Docking" approach (e.g., Schrödinger CovDock or AutoDock with flexible residues).

Step 1: Ligand Preparation

-

Structure Generation: Generate the 3D conformer of IITC (SMILES: CC(C)N=C=S).

-

Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relax bond angles.

-

Warhead Definition: Define the central carbon as the reactive atom.

Step 2: Receptor Preparation (TRPA1/Keap1)

-

Pre-processing: Remove water molecules; add missing hydrogens; assign partial charges (Gasteiger).

-

Residue Selection:

-

For TRPA1 , focus the grid box on the N-terminal ankyrin repeat domain containing Cys621 .

-

For Keap1 , target the BTB domain containing Cys151 .

-

-

Ionization States: Set pH to 7.4. Crucially, treat the target Cysteine as a thiolate (

) or ensure the docking software allows for the proton transfer event.

Step 3: Covalent Docking Execution

-

Algorithm: Genetic Algorithm (Lamarckian) or Monte Carlo.

-

Constraint: Define a distance constraint (1.8 – 2.2 Å) between the IITC Central Carbon and the Cysteine Sulfur.

-

Reaction Definition:

-

Scoring: Use a scoring function that penalizes steric clash but rewards the formation of the covalent bond (often modeled as a high-affinity constraint).

Visualization of the Signaling Pathway

The following diagram illustrates the downstream effects of IITC binding to Keap1.

Figure 1: Mechanistic pathway of IITC-mediated Nrf2 activation via Keap1 alkylation.

Workflow 2: Molecular Dynamics (MD) & Stability

Objective: Validate the stability of the IITC-Protein complex over time. Docking provides a static snapshot; MD reveals dynamic stability.

Simulation Setup

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field:

-

Protein: AMBER ff14SB or CHARMM36m.

-

Ligand (IITC adduct): GAFF2 (General AMBER Force Field) with partial charges derived from RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G* level.

-

-

Topology Generation: You must manually edit the topology to define the covalent bond between the ligand and the cysteine residue. This involves defining new atom types and bond parameters for the thiocarbamate linkage.

Production Run Protocol

-

Solvation: TIP3P water box (10 Å buffer).

-

Neutralization: Add

or -

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (300 K).

-

NPT (100 ps) to stabilize pressure (1 bar).

-

-

Production: Run for 50–100 ns .

-

Time Step: 2 fs (constrain H-bonds using LINCS/SHAKE).

Analysis Metrics

Summarize the trajectory data using the following metrics:

| Metric | Purpose | Success Criteria |

| RMSD (Root Mean Square Deviation) | Measure structural stability. | Plateau < 2.5 Å after equilibration. |

| RMSF (Root Mean Square Fluctuation) | Identify flexible regions. | Low fluctuation (< 1.5 Å) at the binding site. |

| MM-GBSA ( | Estimate binding free energy.[1] | |

| H-Bond Analysis | Check non-covalent contacts. | Stable H-bonds with residues flanking the Cys. |

ADMET & Pharmacokinetics Profiling

IITC is a small, lipophilic molecule. Its utility as a drug or probe depends on its bioavailability and toxicity profile.

Key Predicted Parameters (In Silico):

-

Lipophilicity (LogP): ~2.4 (Highly permeable).

-

Water Solubility (LogS): Moderate to Low.

-

Bioavailability Score: 0.55 (Likely orally bioavailable).

-

Skin Sensitization: High Risk . As an isothiocyanate, it is a potent sensitizer. This must be flagged in any toxicity model (e.g., OECD 442C).

-

CYP Inhibition: IITC may competitively inhibit CYP2E1 (based on homolog data).

In Silico Workflow Diagram

The following diagram details the complete computational pipeline described above.

Figure 2: Integrated computational workflow for modeling IITC interactions.

References

-

Mechanisms of TRPV1 Activation and Sensitization by Allyl Isothiocyanate. Source: ResearchGate / Journal of Neuroscience URL:[Link]

-

In Silico and docking studies on the binding activities of Keap1. Source: Arabian Journal of Chemistry URL:[Link]

-

TRP channel activation by reversible covalent modification. Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]

-

This compound Loaded Nano Vesicles Delivery Systems. Source: MDPI (Pharmaceutics) URL:[Link][2][3][4][5][6]

-

Covalent Binding to Tubulin by Isothiocyanates. Source: Journal of Biological Chemistry / PMC URL:[Link]

Sources

- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [nanion.de]

- 3. mdpi.com [mdpi.com]

- 4. Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Isopropyl Isothiocyanate Derivatives

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of isopropyl isothiocyanate and its derivatives. Isopropyl isothiocyanates are versatile intermediates in the production of pharmaceuticals and agrochemicals, notably studied for their potential therapeutic properties.[1] This guide emphasizes the underlying chemical principles, offers detailed step-by-step protocols for various synthetic strategies, and presents a comparative analysis of different methodologies to aid in experimental design. The protocols are designed to be self-validating, with a focus on safety, efficiency, and reproducibility.

Introduction and Strategic Overview

Isothiocyanates (ITCs) are a class of organic compounds characterized by the R-N=C=S functional group. Their reactivity and biological activity make them valuable synthons in medicinal chemistry and materials science.[2] this compound, in particular, serves as a key building block for a range of derivatives with applications including potential anti-cancer agents and agricultural biofumigants.[1]

The synthesis of ITCs from primary amines, such as isopropylamine, is the most common and versatile approach.[3] Two principal strategies dominate the field, each with distinct advantages and considerations:

-

Decomposition of Dithiocarbamate Salts: This is the most widely used method, involving the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to yield the final isothiocyanate.[2][3] This pathway offers a broad selection of reagents, allowing for optimization based on substrate, scale, and safety requirements.

-

Direct Thiocarbonylation: This strategy employs a reagent that directly transfers a thiocarbonyl group to the primary amine. Classic reagents for this transformation include the highly reactive but toxic thiophosgene (CSCl₂) and safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI).[4][5]

The choice of synthetic route depends critically on factors such as the stability of the starting materials and products, desired yield, scalability, and, most importantly, laboratory safety protocols, especially concerning the high toxicity of reagents like thiophosgene.[2]

Figure 1: Overview of primary synthetic routes to this compound derivatives.

Method 1: Synthesis via Dithiocarbamate Decomposition

This method's popularity stems from its operational simplicity and the availability of numerous, often safer, desulfurizing agents compared to thiophosgene.[2] The process is typically a one-pot, two-step reaction.[6]

Mechanism and Rationale

The synthesis begins with the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide, facilitated by a base (e.g., triethylamine, potassium carbonate) to deprotonate the nitrogen, forming the dithiocarbamate salt.[2][7] This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct, leading to the formation of the isothiocyanate N=C=S bond.[3]

Figure 2: Generalized mechanism for dithiocarbamate formation and subsequent desulfurization.

Comparison of Desulfurizing Agents

The choice of desulfurizing agent is the most critical variable in this synthetic pathway. It directly impacts reaction time, yield, safety profile, and purification strategy. A summary of common agents is provided below.

| Desulfurizing Agent | Typical Reaction Time | Yield | Key Advantages | Key Disadvantages | Purification Method |

| Tosyl Chloride | < 30 min | 75-97% | Very fast, high yield, one-pot in situ generation.[2][6] | Requires careful control of stoichiometry. | Column Chromatography[2] |

| Iodine (I₂) / NaHCO₃ | ~30 min | 60-95% | Non-toxic, readily available, environmentally friendly, fast.[2] | Can lead to side reactions if not controlled. | Column Chromatography[2] |

| Hydrogen Peroxide (H₂O₂) ** | ~1 hour | ≥84% | Green reagent, mild conditions, excellent yields.[2] | Requires careful temperature control (exothermic). | Distillation or Column Chromatography[2] |

| Cyanuric Chloride (TCT) | ~30 min | >90% | Excellent yields, suitable for scale-up, works well for electron-deficient amines.[7][8] | Generates solid byproducts. | Simple extraction/filtration.[8] |

| Propane Phosphonic Anhydride (T3P®) | N/A | Good | Efficient, can be performed as a one-pot reaction.[6] | Reagent cost can be higher. | N/A |

| Thiophosgene (CSCl₂) ** | ~4.5 hours | ≥72% | "Signature" reaction, effective for chiral ITCs.[2] | Extremely toxic and hazardous. [2] | Steam Distillation[2] |

Experimental Protocols

This protocol is adapted from the facile method described by Wong and Dolman, valued for its speed and high yield.[6]

-

Materials & Reagents:

-

Isopropylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

-

Procedure:

-

To a stirred solution of isopropylamine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, add carbon disulfide (1.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes. The formation of the dithiocarbamate salt may be observed.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

-